molecular formula C7H8N2OS B1377531 6-(Sulfanylmethyl)pyridine-2-carboxamide CAS No. 1379306-18-9

6-(Sulfanylmethyl)pyridine-2-carboxamide

Cat. No. B1377531
CAS RN: 1379306-18-9
M. Wt: 168.22 g/mol
InChI Key: NEHIPPXPXVUHPH-UHFFFAOYSA-N
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Description

6-(Sulfanylmethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C7H8N2OS . It has a molecular weight of 168.22 . The IUPAC name for this compound is 6-(sulfanylmethyl)-2-pyridinecarboxamide . The compound is used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2OS/c8-7(10)6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H2,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Coordination Chemistry and Complex Formation

Pyridine carboxamide ligands, including structures related to 6-(Sulfanylmethyl)pyridine-2-carboxamide, have been synthesized and utilized to form complex structures with metals such as copper(II). These ligands have shown the ability to facilitate the formation of mono-, di-, tri-, and tetranuclear copper complexes, demonstrating significant intramolecular hydrogen bonding interactions. The formation of these complexes is crucial for understanding the coordination chemistry of copper and potentially for the development of new catalytic systems or materials with unique electronic properties (Jain et al., 2004).

Microwave-Promoted Syntheses

Novel synthesis methods using microwave-promotion have been explored for pyridine carboxamides and related compounds, leading to efficient routes for creating new derivatives. This approach provides a pathway for the rapid synthesis of compounds that may have applications in materials science, pharmaceuticals, and as intermediates for further chemical transformations (Su et al., 2009).

Antimicrobial Properties

Some derivatives of pyridine-2-carboxamide, specifically those with substituted benzylsulfanyl groups, have been synthesized and tested for their antimycobacterial properties. These studies highlight the potential for these compounds to be developed into treatments for tuberculosis and other bacterial infections. The ability to target both sensitive and resistant strains of M. tuberculosis makes these compounds particularly interesting for further pharmacological development (Klimešová et al., 2012).

Sensor Development

Pyridine-2,6-dicarboxamide based scaffolds have been investigated for their ability to act as chemosensors for the selective detection of sulfide ions and gaseous H2S. These findings are crucial for environmental monitoring, biological studies, and potentially for the development of new diagnostic tools. The specific design of these chemosensors allows for selective and reversible detection, showcasing the versatility of pyridine carboxamide derivatives in sensor technology (Kumar et al., 2018).

properties

IUPAC Name

6-(sulfanylmethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7(10)6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHIPPXPXVUHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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